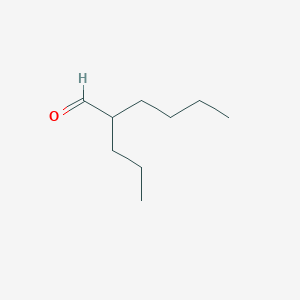
1-tert-Butylcyclohexane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cyclohexane derivatives It features a tert-butyl group attached to the cyclohexane ring and a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-tert-Butylcyclohexane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-tert-butylcyclohexanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
1-tert-Butylcyclohexanol+SOCl2→1-tert-Butylcyclohexane-1-carbonyl chloride+SO2+HCl
This method is efficient and yields the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butylcyclohexane-1-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-tert-butylcyclohexane-1-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form amides, esters, and thioesters, respectively.
Hydrolysis: The reaction with water or aqueous base (e.g., NaOH) proceeds readily at room temperature.
Reduction: The reduction reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether.
Major Products Formed:
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 1-tert-Butylcyclohexane-1-carboxylic acid.
Reduction: 1-tert-Butylcyclohexanol.
Applications De Recherche Scientifique
1-tert-Butylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research into the compound’s derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-tert-butylcyclohexane-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
1-tert-Butylcyclohexane-1-carbonyl chloride can be compared with other similar compounds, such as:
1-tert-Butylcyclohexanol: The alcohol derivative, which is less reactive than the carbonyl chloride.
1-tert-Butylcyclohexane-1-carboxylic acid: The carboxylic acid derivative, formed through hydrolysis of the carbonyl chloride.
1-tert-Butylcyclohexane-1-carboxamide: The amide derivative, formed through nucleophilic substitution with amines.
The uniqueness of this compound lies in its high reactivity and versatility in forming various derivatives, making it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
35618-41-8 |
|---|---|
Formule moléculaire |
C11H19ClO |
Poids moléculaire |
202.72 g/mol |
Nom IUPAC |
1-tert-butylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C11H19ClO/c1-10(2,3)11(9(12)13)7-5-4-6-8-11/h4-8H2,1-3H3 |
Clé InChI |
AUNSXFRRWBYYGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1(CCCCC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


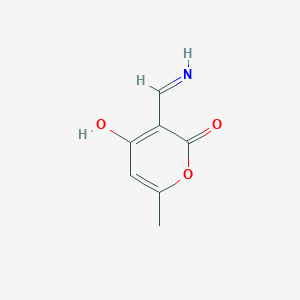

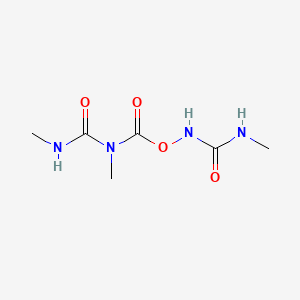
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
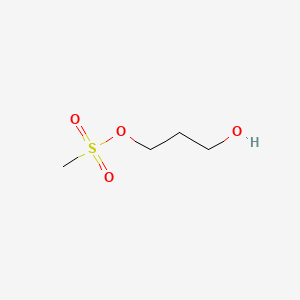
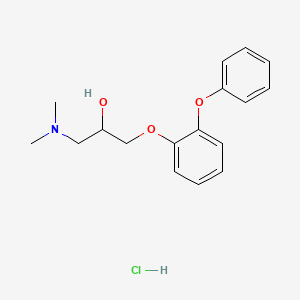
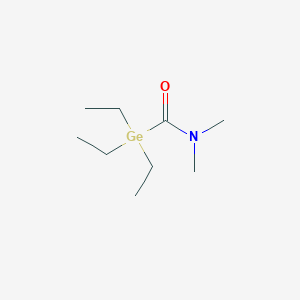
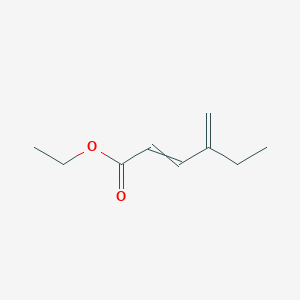
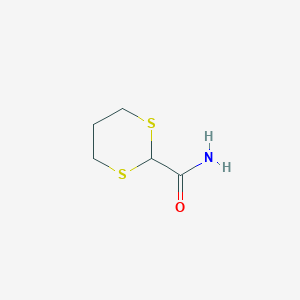
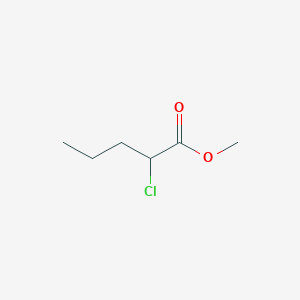
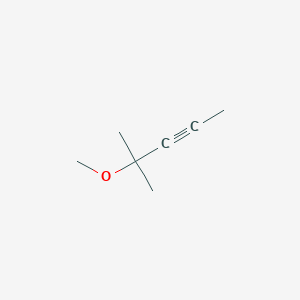
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)

